molecular formula C16H23BrN2O7S B3939943 4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid

4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid

Cat. No.: B3939943
M. Wt: 467.3 g/mol
InChI Key: IXNOHOCTPQBJLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol typically involves multiple steps, starting with the bromination of a phenol derivative. The brominated phenol is then reacted with a piperazine derivative under specific conditions to introduce the piperazine ring. The final step involves the introduction of the propylsulfonyl group through a sulfonation reaction. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or nitriles.

Scientific Research Applications

4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine atom and sulfonyl group play crucial roles in its binding affinity and specificity. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol
  • 4-Bromo-2-[(4-ethylsulfonylpiperazin-1-yl)methyl]phenol
  • 4-Bromo-2-[(4-butylsulfonylpiperazin-1-yl)methyl]phenol

Uniqueness

4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. The propylsulfonyl group, in particular, enhances the compound’s stability and reactivity compared to its methyl, ethyl, and butyl analogs.

Properties

IUPAC Name

4-bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O3S.C2H2O4/c1-2-9-21(19,20)17-7-5-16(6-8-17)11-12-10-13(15)3-4-14(12)18;3-1(4)2(5)6/h3-4,10,18H,2,5-9,11H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNOHOCTPQBJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Reactant of Route 2
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Reactant of Route 4
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-[(4-propylsulfonylpiperazin-1-yl)methyl]phenol;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.